Cas no 2229325-44-2 (tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)

Tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate is a specialized carbamate derivative featuring a chloro-hydroxyphenyl moiety and a ketone functional group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules. The tert-butyl carbamate group provides stability and selective deprotection opportunities, while the chloro and hydroxy substituents on the phenyl ring offer sites for further functionalization. Its structural complexity makes it valuable for constructing advanced scaffolds in medicinal chemistry research. The compound’s purity and well-defined reactivity profile ensure consistent performance in multi-step synthetic applications.
tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate structure
2229325-44-2 structure
Product Name:tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate
CAS No:2229325-44-2
MF:C15H20ClNO4
MW:313.77660369873
CID:6184803
PubChem ID:165620964
Update Time:2025-06-11

tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate
    • tert-butyl N-[2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate
    • EN300-1900651
    • 2229325-44-2
    • Inchi: 1S/C15H20ClNO4/c1-14(2,3)21-13(20)17(5)15(4,9-18)11-7-6-10(19)8-12(11)16/h6-9,19H,1-5H3
    • InChI Key: YTPLWZNCGFXHHI-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C=O)(C)N(C)C(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 313.1080858g/mol
  • Monoisotopic Mass: 313.1080858g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 66.8Ų

tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate

tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2229325-44-2): An Overview

tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2229325-44-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of carbamate and exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate molecule is characterized by its complex structure, which includes a tert-butyl group, a chlorinated phenyl ring, and a carbamate functional group. The presence of these moieties imparts specific chemical and biological properties to the compound, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the potential of tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate in various therapeutic areas. One of the key areas of interest is its activity as a modulator of protein-protein interactions (PPIs). PPIs play a crucial role in many biological processes, including signal transduction, cell cycle regulation, and apoptosis. By targeting specific PPIs, this compound has the potential to modulate these processes, thereby offering new avenues for the treatment of diseases such as cancer and neurodegenerative disorders.

In addition to its potential as a PPI modulator, tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate has also been investigated for its anti-inflammatory properties. Inflammatory responses are central to many chronic diseases, and compounds that can effectively reduce inflammation without significant side effects are highly sought after. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, making it a promising candidate for the development of anti-inflammatory drugs.

The synthesis of tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate involves several steps, including the formation of the tert-butyl carbamate moiety and the subsequent coupling with the chlorinated phenyl ring. The synthetic route is well-documented in the literature and can be optimized for large-scale production. This makes it feasible to produce sufficient quantities of the compound for preclinical and clinical testing.

Pharmacokinetic studies have revealed that tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are important considerations for drug development. These properties suggest that the compound could be administered orally or via other routes without significant loss of efficacy.

Toxicological evaluations have also been conducted to assess the safety profile of tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate. Preliminary data indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further studies are needed to fully characterize its safety profile in humans.

In conclusion, tert-butyl N-2-(2-chloro-4-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2229325-44-2) represents a promising compound with potential applications in various therapeutic areas. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and safety profile, this compound may pave the way for new treatments for diseases with high unmet medical needs.

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